Direct yellow 28

説明

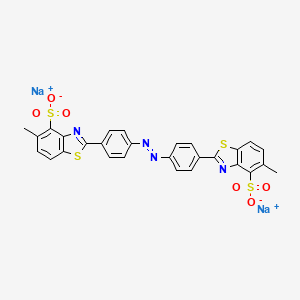

Structure

3D Structure of Parent

特性

CAS番号 |

8005-72-9 |

|---|---|

分子式 |

C28H18N4Na2O6S4 |

分子量 |

680.7 g/mol |

IUPAC名 |

disodium;5-methyl-2-[4-[[4-(5-methyl-4-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-4-sulfonate |

InChI |

InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)29-27(39-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-24-22(40-28)14-4-16(2)26(24)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |

InChIキー |

XWFBKOILOSVUIW-UHFFFAOYSA-L |

正規SMILES |

CC1=C(C2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=CC(=C6S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Direct Yellow 28 (Chrysophenine G)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Direct Yellow 28, also known as Chrysophenine G or Direct Yellow 12. The methodologies presented are compiled from established chemical literature, offering a detailed framework for the preparation of this widely used disazo stilbene (B7821643) dye. This document is intended for use by qualified professionals in a laboratory setting.

Overview of Synthesis

This compound (Chrysophenine G) is a water-soluble dye noted for its bright yellow hue.[1] Its synthesis is a well-established multi-step process commencing from 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). The overall synthetic pathway involves three primary stages:

-

Bis-diazotization: The two primary aromatic amine groups of DSD acid are converted into diazonium salts.

-

Azo Coupling: The resulting bis-diazonium salt is reacted with two equivalents of phenol (B47542) to form an intermediate dye, Brilliant Yellow.

-

Ethylation: The hydroxyl groups of the Brilliant Yellow intermediate are converted to ethyl ethers using an ethylating agent, yielding the final product, Chrysophenine G.[2][3]

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Stage 1: Bis-diazotization of 4,4'-Diaminostilbene-2,2'-disulfonic Acid (DSD Acid)

This procedure involves the conversion of the primary amino groups of DSD acid into reactive diazonium salt groups.

Methodology:

-

In a beaker, prepare a solution of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). For example, 18.5 g (0.05 mol) of DSD acid can be dissolved in 250 mL of water, with the addition of sodium carbonate to achieve a neutral solution.[4]

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a concentrated solution of hydrochloric acid. For instance, a protocol suggests adding 27.5 parts of 31% aqueous hydrochloric acid.[5]

-

A solution of sodium nitrite (B80452) (e.g., 43.8 parts of 31.5% aqueous sodium nitrite solution) is then added dropwise while maintaining the temperature between 0-5 °C.[5] The addition should be slow to control the exothermic reaction.

-

The reaction progress is monitored for the presence of a slight excess of nitrous acid using potassium iodide-starch paper (which will turn a blue-black color).

-

Once the reaction is complete (typically after 1-2 hours), any excess nitrous acid can be quenched by the careful addition of a small amount of sulfamic acid until the KI-starch test is negative.[5]

-

The resulting suspension of the bis-diazonium salt is kept cold and used immediately in the next stage.

Stage 2: Azo Coupling to form Brilliant Yellow

The cold bis-diazonium salt suspension is coupled with phenol to form the intermediate azo dye.

Methodology:

-

In a separate beaker, prepare a solution of sodium phenoxide by dissolving phenol (2 equivalents) in an aqueous solution of sodium hydroxide (B78521). For example, a solution can be prepared from 4g of NaOH in 150 mL of water for 0.01 moles of starting DSD acid.[4]

-

Cool the sodium phenoxide solution to below 10 °C in an ice bath.[6]

-

Slowly add the cold bis-diazonium salt suspension from Stage 1 to the sodium phenoxide solution with vigorous stirring.[4]

-

Maintain the temperature below 10 °C and keep the reaction mixture alkaline (pH ~8-10) by adding a sodium carbonate or sodium hydroxide solution as needed.[6]

-

Stir the reaction mixture for several hours until the coupling is complete. The completion of the reaction can be monitored by testing for the absence of the diazonium salt with a solution of H-acid.[4]

-

The resulting precipitate of Brilliant Yellow is then collected by filtration and washed with a cold brine solution.

Stage 3: Ethylation of Brilliant Yellow to Chrysophenine G

The final step involves the conversion of the hydroxyl groups of Brilliant Yellow to ethyl ethers.

Methodology:

-

The filtered Brilliant Yellow from Stage 2 is re-slurried in a suitable solvent. Some industrial processes have utilized ethanol (B145695) as a solvent.[7]

-

An ethylating agent, such as chloroethane, is added to the slurry.[2][3]

-

The reaction mixture is heated in a sealed reaction vessel. A Chinese patent suggests an ethylating reaction time of 18-20 hours.[1]

-

After the reaction is complete, the solvent may be recovered by distillation.[1]

-

The final product, Chrysophenine G, is then isolated.

Purification of this compound

Crude this compound often contains inorganic salts and organic by-products. Purification is essential to obtain a product suitable for research and other high-purity applications.

Salting Out

This technique is used for the initial isolation of the dye from the reaction mixture.

Methodology:

-

The crude dye solution is heated (e.g., to 80 °C).[1]

-

A salt, such as anhydrous sodium sulfate, is added to decrease the solubility of the dye in water.[1]

-

The precipitated dye is then collected by filtration and washed with a salt solution to remove impurities that are more soluble.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[8] The key is to find a suitable solvent or solvent system in which the dye is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9]

Methodology:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent. A mixture of dioxane and pyridine (B92270) (e.g., 90:10 v/v) has been used for similar disazo dyes and could be a starting point for optimization.[6] Water or ethanol-water mixtures are also potential solvents given the dye's solubility characteristics.[3]

-

If insoluble impurities are present, perform a hot filtration to remove them.[10]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[11]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[10]

-

Dry the crystals, for example, in a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Reactant Molar Ratios for Chrysophenine G Synthesis

| Step | Reactant 1 | Reactant 2 | Reactant 3 | Molar Ratio | Reference |

| Diazotization | DSD Acid | Sodium Carbonate | Sodium Nitrite | 1 : (2-3) : (5-7) | [1] |

| Coupling | Diazo Solution | Sodium Phenoxide | - | 1 : (4-6) | [1] |

Table 2: Physicochemical Properties of this compound (Chrysophenine G)

| Property | Value | Reference |

| Chemical Formula | C₃₀H₂₆N₄Na₂O₈S₂ | [2] |

| Molar Mass | 680.66 g·mol⁻¹ | [2][3] |

| Appearance | Orange powder | [2] |

| CAS Number | 2870-32-8 | [2][3] |

| Solubility in Water | 30 g/L (at 80 °C) | [3] |

| UV-Vis λmax | ~397 nm (in water) | [12] |

Mandatory Visualizations

Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Purification Workflow

Caption: General workflow for the purification of this compound by recrystallization.

References

- 1. CN104877368A - Chrysophenine G production process - Google Patents [patents.google.com]

- 2. Chrysophenine - Wikipedia [en.wikipedia.org]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. bch.ro [bch.ro]

- 5. US4118182A - Solutions of azo dyes derived from 4-4-diamino-2,2-stilbenedisulfonic acid - Google Patents [patents.google.com]

- 6. sciforum.net [sciforum.net]

- 7. CN102040855A - Method for preparing direct yellow G - Google Patents [patents.google.com]

- 8. mt.com [mt.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Page loading... [guidechem.com]

Direct Yellow 28: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 28, identified by the Colour Index number 19555 and CAS number 8005-72-9, is a synthetic anionic azo dye.[1][2] Primarily utilized in the textile, paper, and leather industries for its vibrant yellow hue and direct application properties, its chemical characteristics and synthesis pathways offer a case study in industrial dye chemistry.[2][3] This document provides a detailed technical examination of this compound, including its molecular formula, weight, chemical properties, and established synthesis protocols. While its current applications are predominantly industrial, this guide aims to present its technical profile for a scientific audience, potentially inspiring novel research avenues.

Chemical and Physical Properties

This compound is a water-soluble dye that functions as a direct dye, meaning it can be applied to cellulosic fibers like cotton and viscose without the need for a mordant.[1] Its structure contains multiple sulfonic acid groups, which enhance its solubility in aqueous solutions.[1] The key quantitative and qualitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H18N4Na2O6S4 | [1][2][4] |

| Molecular Weight | 680.7 g/mol | [1][4][5] |

| CAS Number | 8005-72-9 | [1][2] |

| Colour Index (C.I.) No. | 19555 | [3] |

| Appearance | Bright yellow to yellow-brown powder | [1][2] |

| Solubility in Water | 40 g/L at 60 °C | [2] |

| Solubility in Ethanol | Slightly soluble | [1][2] |

| Light Fastness (ISO) | 6 | [6] |

| Acid Resistance (ISO) | 5 | [6] |

| Alkali Resistance (ISO) | 5 | [6] |

Synthesis Protocol

The synthesis of this compound is a key process in its industrial production. The primary method involves the oxidative coupling of 2-(4-aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize C.I. This compound through the treatment of 2-(4-aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid with sodium hypochlorite (B82951).[1][2]

Materials:

-

2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid

-

Sodium hypochlorite (NaOCl) solution

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Deionized water

-

Reaction vessel with temperature and pH control

-

Stirring apparatus

Procedure:

-

A solution of 2-(4-aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid is prepared in an aqueous medium.[2]

-

The pH of the solution is adjusted to an alkaline range using an alkali such as sodium hydroxide.

-

The solution is maintained at a controlled temperature, typically elevated between 65-90 °C, to facilitate the reaction.[1]

-

Sodium hypochlorite solution is added gradually to the reaction mixture with continuous stirring. This initiates the oxidative coupling, leading to the formation of the azo linkage (-N=N-) that is characteristic of the dye.[1]

-

The reaction progress can be monitored in real-time using ultraviolet spectroscopy to ensure consistent color tone and minimize the formation of byproducts.[1]

-

Upon completion of the reaction, the resulting this compound dye is isolated from the solution.

-

The final product is a yellow-brown powder.[2]

Caption: Synthesis workflow for this compound.

Mechanism of Action in Dyeing

This compound is classified as a direct dye due to its ability to directly adhere to cellulosic fibers without a mordant.[1] The mechanism is a multi-step process involving adsorption, diffusion, and fixation, driven by non-covalent interactions.

-

Adsorption: In an aqueous solution, the dye molecules exist as anions due to the dissociation of the sulfonic acid groups. Cellulosic fibers, when immersed in water, acquire a negative surface charge. The presence of an electrolyte, such as sodium chloride, is crucial to neutralize this charge repulsion, allowing the anionic dye molecules to approach and adsorb onto the fiber surface.

-

Diffusion: Once adsorbed, the dye molecules penetrate the amorphous regions of the fiber structure.

-

Fixation: The dye is retained within the fiber matrix through a combination of hydrogen bonds and van der Waals forces.[6] This interaction between the dye molecules and the hydroxyl groups of the cellulose (B213188) fibers leads to the coloration.[1]

Caption: Mechanism of this compound dyeing on cellulosic fibers.

Applications and Relevance

The primary application of this compound is in the dyeing of cotton, viscose, silk, wool, and polyamide fibers.[1][2] It is also used for coloring paper and leather.[2] Its good light fastness and ease of application make it a commercially significant dye.[6]

For the scientific research community, particularly in drug development, this compound currently has no established biological applications or known interactions with signaling pathways. Its characterization is largely confined to materials science and industrial chemistry. However, the study of such compounds can be relevant in the context of toxicology, environmental science, and the development of new functional materials. The detailed understanding of its synthesis and interaction mechanisms can provide a basis for the design of novel molecules with specific binding properties.

Conclusion

This compound is a well-characterized industrial dye with a defined molecular structure and synthesis process. Its utility is centered on its coloring properties for various substrates. This technical guide has summarized its core chemical and physical data, detailed its synthesis protocol, and outlined its mechanism of action in dyeing. While direct applications in biomedical research have not been identified, the comprehensive technical profile presented here serves as a valuable resource for researchers across various scientific disciplines.

References

- 1. Buy C.I. This compound (EVT-12224455) | 8005-72-9 [evitachem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. C.I. This compound | C28H18N4Na2O6S4 | CID 102600846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. textileindustry.net [textileindustry.net]

Spectroscopic Analysis of Direct Yellow 28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the azo dye, Direct Yellow 28 (C.I. 19555). Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from closely related compounds and established analytical methodologies to provide a thorough and practical resource. The information herein is intended to guide researchers in the spectroscopic analysis of this dye and similar chemical entities.

Chemical and Physical Properties

This compound is a water-soluble anionic azo dye.[1] Its chemical structure and general properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 8005-72-9 | [2][3][4] |

| Molecular Formula | C₂₈H₁₈N₄Na₂O₆S₄ | [2][3][4] |

| Molecular Weight | 680.71 g/mol | [2][3] |

| Synonyms | C.I. 19555, Direct Fast Yellow 2R, Duasyn Direct Yellow RR, Solophenyl Yellow FFL | [2][4] |

| Appearance | Yellow-brown powder | [2] |

| Solubility | Soluble in water | [1][2] |

UV-Visible Spectroscopic Data

For illustrative purposes, the following table presents representative UV-Vis data for a related azo dye, Disperse Red 19.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Disperse Red 19 | Ethanol | 285, 495 | Not Reported |

Note: This data is for a representative azo dye and may not reflect the exact values for this compound.

Fluorescence Spectroscopic Data

The following table summarizes the fluorescence data for Direct Yellow 27.

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| Direct Yellow 27 | Water | 287 | 355.84 | 0.41 | 6.8 |

| Direct Yellow 27 | DMSO | Not Reported | Not Reported | 0.70 | 12.18 |

Note: This data is for a related compound, Direct Yellow 27, and serves as a representative example.[6]

Experimental Protocols

The following sections detail standardized experimental procedures for obtaining UV-Vis and fluorescence spectra of water-soluble dyes like this compound.

UV-Visible Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and λmax of a water-soluble dye.

-

Solution Preparation:

-

Prepare a stock solution of the dye in deionized water at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a series of dilutions in deionized water to determine a suitable concentration for analysis (typically resulting in an absorbance between 0.1 and 1.0 at the λmax).

-

-

Instrumentation and Measurement:

-

Use a double-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with deionized water to serve as the blank.

-

Record a baseline spectrum with the blank in both the sample and reference beams over the desired wavelength range (e.g., 200-800 nm).

-

Replace the blank in the sample beam with the cuvette containing the dye solution.

-

Record the absorption spectrum of the dye solution. The instrument software will automatically subtract the blank spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

This protocol describes the procedure for measuring the excitation and emission spectra of a fluorescent dye.

-

Solution Preparation:

-

Prepare a dilute solution of the dye in a suitable solvent (e.g., deionized water). The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer equipped with a xenon lamp source and monochromators for both excitation and emission.

-

Emission Spectrum:

-

Set the excitation monochromator to the determined λmax from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting from the excitation wavelength to a longer wavelength (e.g., if λexc is 400 nm, scan from 410 nm to 700 nm).

-

The resulting spectrum will show the fluorescence emission profile, and the wavelength of maximum intensity is the emission λmax.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined emission λmax.

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-500 nm).

-

The resulting spectrum should resemble the absorption spectrum of the dye.

-

-

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the general workflow for the spectroscopic analysis of a dye.

A generalized workflow for the spectroscopic analysis of dyes.

References

- 1. Buy C.I. This compound (EVT-12224455) | 8005-72-9 [evitachem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. C.I. This compound | C28H18N4Na2O6S4 | CID 102600846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Solubility Profile of Direct Yellow 28: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Direct Yellow 28 (C.I. 19555) in aqueous and organic solvents. This document is intended to be a valuable resource for laboratory professionals requiring accurate solubility data for experimental design, formulation development, and quality control purposes.

This compound is a stilbene-azo direct dye known for its application in the textile and paper industries.[1][2] Its solubility is a critical parameter influencing its application, efficacy, and environmental fate. This guide summarizes the available quantitative data, provides detailed experimental protocols for solubility determination, and outlines a logical workflow for assessing the solubility of this and similar compounds.

Core Data Presentation

The solubility of a compound is dependent on the solvent and the temperature. The following table summarizes the known quantitative and qualitative solubility of this compound.

| Solvent | Temperature (°C) | Solubility (g/L) | Remarks |

| Water | 60 | 40 | Soluble[3][4][5] |

| Ethanol | Not Specified | Slightly Soluble / Partially Soluble | Quantitative data not widely reported[3][4][5] |

| Methanol | Not Specified | Not Quantitatively Reported | - |

| Acetone | Not Specified | Not Quantitatively Reported | - |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Quantitatively Reported | - |

Experimental Protocols for Solubility Determination

Principle

An excess amount of the dye is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The undissolved solid is then removed, and the concentration of the dissolved dye in the clear supernatant is determined using UV-Visible spectrophotometry by applying the Beer-Lambert Law.

Materials and Equipment

-

This compound (analytical standard)

-

Solvents of interest (e.g., ethanol, methanol, acetone, DMSO), analytical grade

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Shaking incubator or water bath with temperature control

-

UV-Visible spectrophotometer

-

Analytical balance

-

Cuvettes

Procedure

Part 1: Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a high, known concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a mid-range standard solution across the visible spectrum.

-

Measure the absorbance of each standard solution at the determined λmax.

-

-

Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

Part 2: Determination of Solubility (Saturation Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the solvent of interest. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaking incubator or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter (0.45 µm) to remove any remaining solid particles.

-

Dilution (if necessary): If the absorbance of the saturated solution is expected to be outside the linear range of the calibration curve, dilute the filtered supernatant with a known volume of the solvent.

-

Spectrophotometric Measurement: Measure the absorbance of the (diluted) saturated solution at the λmax.

-

Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of this compound in the (diluted) saturated solution. If a dilution was performed, multiply the result by the dilution factor to obtain the solubility.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Experimental workflow for determining dye solubility.

Caption: Logical workflow for solubility assessment.

References

- 1. This compound Dyes | CAS No.: 8005-72-9 Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 2. Basic Yellow 28 - Cationic yellow 28 - Cationic Yellow X-GL from Emperor Chem [emperordye.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Cas 8005-72-9,Direct Yellow 28 | lookchem [lookchem.com]

- 5. Buy C.I. This compound (EVT-12224455) | 8005-72-9 [evitachem.com]

An In-depth Technical Guide to Direct Yellow 28 (CAS No. 8005-72-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 28, identified by CAS number 8005-72-9, is a synthetic dye belonging to the stilbene (B7821643) and azo dye classes.[1][2] It is primarily utilized in the textile, paper, and leather industries for its ability to directly color cellulosic fibers without the need for a mordant.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and toxicological profile of this compound. Detailed experimental protocols for its synthesis and application in dyeing are presented, alongside analytical methodologies for its characterization. Furthermore, this document explores its metabolic fate, which is of particular interest to drug development professionals for understanding the potential biological interactions of azo compounds. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate a clear understanding of this compound.

Chemical and Physical Properties

This compound is a reddish-yellow dye that is commercially available as a yellow-brown powder.[1][4] Its chemical structure features an azo linkage (-N=N-) which acts as the chromophore, and multiple sulfonic acid groups that confer water solubility.[5] This high water solubility is essential for its application in aqueous dyeing processes.[6]

Chemical Identification

| Identifier | Value |

| CAS Number | 8005-72-9 |

| C.I. Name | This compound[1] |

| C.I. Number | 19555[1][2] |

| Molecular Formula | C₂₈H₁₈N₄Na₂O₆S₄[1] |

| Molecular Weight | 680.71 g/mol [1] |

| IUPAC Name | disodium;5-methyl-2-[4-[[4-(5-methyl-4-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-4-sulfonate |

| Synonyms | Duasyn Direct Yellow RR, Iragon Yellow DYE28, Direct Fast Yellow 2R, Solophenyl Yellow FFL[1][3] |

Physicochemical Data

| Property | Value |

| Physical Appearance | Yellow-brown powder[1][2] |

| Solubility | Soluble in water (40 g/L at 60 °C)[1][4] |

| Slightly soluble in ethanol[1][4] | |

| Solution Color | Golden brown in water[1] |

| Behavior in Acid | Turns red-light brown in concentrated sulfuric acid, which dilutes to yellow[1] |

Fastness Properties

The resistance of a dye to fading or running is a critical parameter for its industrial applications. The fastness properties of this compound on textiles are rated according to ISO and AATCC standards.

| Fastness Property | ISO Standard Rating | AATCC Standard Rating |

| Acid Resistance | 5[1][4] | 5[1] |

| Alkali Resistance | 5[1][4] | 4[1] |

| Light Fastness | 6[1][4] | - |

| Soaping (Fading) | 3-4[1][4] | 4-5[1] |

| Soaping (Stain) | - | 3-4[1] |

| Water (Fading) | 3-4[1][4] | 4-5[1] |

| Water (Stain) | - | 3-4[1] |

Synthesis and Experimental Protocols

Manufacturing Process

The primary method for synthesizing this compound involves the oxidative coupling of 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid using a sodium hypochlorite (B82951) solution.[1] This reaction forms the central azo bridge connecting the two substituted benzothiazole (B30560) moieties. An alternative synthesis route starts with the alkaline condensation of 4-nitrotoluene-2-sulfonic acid.[3][4]

Detailed Synthesis Protocol (Representative)

This protocol describes a representative lab-scale synthesis of this compound.

-

Preparation of Reactant Solution: Dissolve a molar equivalent of 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid in an aqueous solution of sodium carbonate to form the sodium salt and ensure complete dissolution.

-

Reaction Setup: Transfer the solution to a reaction vessel equipped with a stirrer and a cooling system. Cool the solution to 0-5 °C in an ice bath.

-

Oxidative Coupling: Slowly add a stoichiometric amount of a cooled, dilute sodium hypochlorite solution to the stirred reactant solution. The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) by adding sodium carbonate as needed.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Product Isolation: Once the reaction is complete, the dye is precipitated from the solution by "salting out," which involves adding a significant quantity of sodium chloride.

-

Purification: The precipitated dye is collected by filtration, washed with a saturated sodium chloride solution to remove impurities, and then dried under vacuum.

Experimental Protocol for Dyeing Cotton

This protocol outlines a standard procedure for dyeing cotton fabric with this compound.

-

Dye Bath Preparation: Prepare a dye bath with the required amount of this compound (e.g., 1% on weight of fabric), 0.5-1% soda ash (Na₂CO₃), and water to achieve a material-to-liquor ratio of 1:20.[2] The dye should be first pasted with a small amount of cold water and soda ash before adding boiling water to ensure complete dissolution.[2]

-

Dyeing Process: Immerse the pre-wetted cotton fabric into the dye bath at approximately 40°C.[2]

-

Salt Addition: After 15-20 minutes, begin the gradual addition of an electrolyte, such as sodium chloride or sodium sulfate (B86663) (e.g., 10-20% on weight of fabric), in portions over 30 minutes.[7] The salt helps to promote the exhaustion of the dye onto the fiber.[7]

-

Temperature Rise: Slowly raise the temperature of the dye bath to a boil (95-100°C) and maintain this temperature for 45-60 minutes to allow for dye penetration and fixation.[2][7]

-

Cooling and Rinsing: Allow the dye bath to cool down, then remove the fabric. Rinse the dyed fabric thoroughly with cold water to remove any unfixed dye from the surface.

-

After-treatment (Optional): To improve wash fastness, an optional after-treatment with a dye-fixing agent can be performed according to the manufacturer's instructions.[2]

Mechanism of Action in Dyeing

The application of this compound to cellulosic fibers like cotton involves a multi-step process governed by intermolecular forces.

The mechanism can be broken down into three main stages:

-

Adsorption: In solution, both the dye molecules and the cellulosic fibers have a negative surface charge. The addition of an electrolyte like sodium chloride neutralizes this charge, reducing the electrostatic repulsion and allowing the anionic dye molecules to approach and adsorb onto the fiber surface.[3][7]

-

Diffusion: As the temperature of the dye bath is increased, the amorphous regions of the cellulose (B213188) fibers swell. This allows the adsorbed dye molecules to diffuse from the surface into the internal structure of the fiber.[3]

-

Fixation: Once inside the fiber, the dye molecules are held in place primarily through hydrogen bonding and van der Waals forces, leading to a colored fabric with a certain level of fastness.[3][7]

Analytical Methods

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique for the qualitative and quantitative analysis of dyes. The color of this compound arises from its absorption of light in the visible region, primarily due to the π-electron system of its conjugated azo-stilbene structure. The maximum absorption wavelength (λmax) for yellow dyes typically falls within the 400-450 nm range.[8] For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions at the λmax.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful method for the separation, identification, and quantification of dyes. A reversed-phase HPLC method can be employed for the analysis of this compound.[5]

Representative HPLC Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.[9]

-

Detector: A Diode Array Detector (DAD) or UV-Vis detector set at the λmax of the dye.[9]

-

Sample Preparation: Samples are dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm filter before injection.

Toxicology and Safety

Acute Toxicity

Available data from structurally similar compounds suggest that this compound has low acute toxicity.

| Route | Species | Value | Reference |

| Oral LD₅₀ | Rat | >2,000 - <5,000 mg/kg | [10] |

| Dermal LD₅₀ | Rabbit | >200 mg/kg | [10] |

According to GHS classifications reported on PubChem, this chemical does not meet the criteria for hazard classification.[11]

Mutagenicity

The mutagenic potential of chemicals is often assessed using the Ames test, a bacterial reverse mutation assay.[12] This test uses strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis pathway. A positive test, indicated by bacterial growth on a histidine-free medium, suggests the chemical is a mutagen and potentially a carcinogen.[12] While specific Ames test data for this compound was not found in the reviewed literature, it is a critical assay for any compound intended for applications where human exposure is possible.

Metabolism and Biological Interactions

For professionals in drug development, understanding the metabolic fate of a chemical is crucial. Azo dyes, when ingested, can be metabolized by azoreductase enzymes produced by microorganisms in the gut and also in the liver.[2][13]

The primary metabolic pathway is the reductive cleavage of the azo (-N=N-) bond.[2] This process breaks the molecule into its constituent aromatic amines. In the case of this compound, this would yield 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid.[14] These resulting amines can then undergo further Phase II metabolic reactions, such as glucuronidation or sulfation, which increases their water solubility and facilitates their excretion from the body.[13] The toxicological significance of azo dyes is often linked to the properties of their aromatic amine metabolites.

Applications

The primary applications of this compound are in the coloration of various substrates:

-

Textile Industry: Used for dyeing and printing on cotton, viscose, silk, wool, and polyamide fibers.[1][4]

-

Paper Industry: Employed in the coloration of paper products.[1][4]

-

Other Uses: It can also be found as a colorant in some commercial products like cleaning agents.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy C.I. This compound (EVT-12224455) | 8005-72-9 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. staff-old.najah.edu [staff-old.najah.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 9. hitachi-hightech.com [hitachi-hightech.com]

- 10. download.basf.com [download.basf.com]

- 11. C.I. This compound | C28H18N4Na2O6S4 | CID 102600846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ames test - Wikipedia [en.wikipedia.org]

- 13. chimia.ch [chimia.ch]

- 14. 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid [dyestuffintermediates.com]

Thermal and photostability of Direct yellow 28

An In-depth Technical Guide to the Thermal and Photostability of Direct Yellow 28

This compound, identified by the Colour Index number C.I. 19555 and CAS number 8005-72-9, is a synthetic anionic dye belonging to the stilbene-azo class.[1][2] Its molecular formula is C₂₈H₁₈N₄Na₂O₆S₄.[2] As a direct dye, it is primarily utilized in the coloration of cellulosic fibers such as cotton and viscose, as well as for dyeing wool, silk, polyamide, paper, and leather.[1][2][3] The dye is characterized by its bright, reddish-yellow hue and its solubility in water, which is a key property for its application in aqueous dyeing processes.[1][4] this compound is noted for its good resistance to chlorine, various reducing agents, and its stability in the presence of copper and iron ions in the dye bath.[2][4] However, like many organic colorants, its stability under thermal stress and exposure to light is a critical parameter for its application and longevity.[1]

Thermal Stability

The thermal stability of an azo dye is crucial for its application in high-temperature dyeing processes and for the durability of the colored material. While specific thermogravimetric data for this compound is not extensively available in public literature, its thermal behavior can be predicted based on the analysis of analogous azo dyes.

Predicted Thermal Behavior

The thermal degradation of complex azo dyes like this compound is expected to be a multi-stage process.[5] An initial weight loss below 150°C is typically attributable to the evaporation of moisture absorbed by the dye powder.[5] The primary decomposition of the organic structure is anticipated to occur at higher temperatures, generally in the range of 200°C to 500°C.[5] The azo bond (-N=N-) is often the most thermally labile linkage in these molecules.[5][6] Studies on various azobenzene (B91143) derivatives show decomposition onset temperatures ranging from 150°C to 350°C.[5] For instance, some metal-complex azo dyes are stable up to 300°C.[5]

Quantitative Thermal Analysis Data (Analogous Azo Dyes)

To provide a framework for understanding the potential thermal properties of this compound, the following table summarizes experimental data from the thermal analysis of other azobenzene dyes. This data should be considered illustrative and would need to be confirmed by direct experimental analysis of this compound.

| Parameter | Value Range (°C) | Method | Comments |

| Onset of Decomposition (T_onset) | 200 - 250 | TGA | The temperature at which significant thermal decomposition begins.[5] |

| Temperature of Max. Decomposition Rate (T_max) | 218 - 334 | DTG | The peak of the derivative thermogravimetry (DTG) curve, indicating the highest rate of weight loss.[5][6] |

| Melting Point (T_m) | ~225 | DSC | Some complex bis-azo dyes melt shortly before decomposition begins.[7] |

Probable Thermal Degradation Pathway

The thermal degradation of azo dyes is generally initiated by the cleavage of the weakest chemical bonds. The azo group (-N=N-) and the C-N bonds connecting it to the aromatic structures are typically the most susceptible to thermal cleavage.[5][6] The process likely proceeds via a free-radical mechanism.

-

Initiation : Homolytic cleavage of a C-N bond to form a phenyl radical and an azo-phenyl radical.

-

Propagation : The azo-phenyl radical subsequently loses a molecule of nitrogen gas (N₂) to form a second phenyl radical.[6]

-

Termination : These highly reactive radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of smaller degradation products.

Caption: General thermal degradation pathway for azo dyes.

Photostability

Photostability, or light fastness, is a critical property for dyes, determining their resistance to fading upon exposure to light. Useful dyes must exhibit a high degree of photolytic stability.[8]

Light Fastness of this compound

This compound generally exhibits moderate to good light fastness. Published data rates its fastness on a scale of 1-8 (where 8 is the highest stability) as follows:

| Light Fastness Rating | Scale/Standard | Source |

| 4-5 | Not specified | [1] |

| 6 | ISO | [2] |

| 4 | Not specified | [3] |

The photostability of azo dyes can be influenced by their environment. While stable in pure water, the photodecomposition of this compound can be accelerated by the presence of natural humic materials, likely through oxidation by singlet oxygen or other radical species.[8]

Probable Photodegradation Pathway

The photodegradation of azo dyes is a complex process that can occur through several mechanisms, often initiated by the absorption of UV or visible light, promoting the dye molecule to an excited state.

-

Excitation : The dye molecule absorbs a photon (hν), transitioning to an excited singlet or triplet state.

-

Reaction Initiation : The excited dye can undergo several reactions:

-

Hydrogen Abstraction : The excited dye may abstract a hydrogen atom from a substrate (like a cellulose (B213188) fiber) or solvent, initiating a radical chain reaction.[9]

-

Reaction with Oxygen : The excited dye can transfer energy to molecular oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂), which then oxidizes the dye molecule. This is a common pathway for photofading.

-

Direct Bond Cleavage : The energy from the absorbed photon can be sufficient to directly cleave the azo bond (-N=N-), leading to the formation of aromatic amines or other degradation products.[10]

-

References

- 1. Buy C.I. This compound (EVT-12224455) | 8005-72-9 [evitachem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound Dye - Bright Yellow Powder at Attractive Prices [dyesandpigments.co.in]

- 4. lookchem.com [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Physical, Thermal and Biological Properties of Yellow Dyes with Two Azodiphenylether Groups of Anthracene [mdpi.com]

- 8. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In Vitro Toxicological Profile of Direct Azo Dyes: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the in vitro toxicological assessment of direct azo dyes. Due to the limited availability of public data for Direct Yellow 28, this document uses a representative direct azo dye as a case study to illustrate experimental methodologies and potential toxicological outcomes. The data and pathways described herein should be considered illustrative for this class of compounds and not specific to this compound.

Introduction

Direct azo dyes are widely used in the textile, paper, and leather industries due to their vibrant colors and simple application process. Structurally, they are characterized by one or more azo bonds (-N=N-). A significant toxicological concern with some azo dyes is their potential to undergo reductive cleavage of the azo bond, both through enzymatic and non-enzymatic processes, to form potentially carcinogenic aromatic amines, such as benzidine. Therefore, a thorough in vitro toxicological evaluation is crucial to assess their potential risk to human health.

This guide outlines a battery of standard in vitro assays to characterize the toxicological profile of direct azo dyes, covering cytotoxicity, genotoxicity, and apoptosis.

Quantitative Toxicological Data Summary

The following tables summarize hypothetical quantitative data for a representative direct azo dye, illustrating the types of endpoints evaluated in in vitro toxicity studies.

Table 1: Cytotoxicity Data

| Cell Line | Assay | Incubation Time (h) | Endpoint | IC50 (µg/mL) |

| HepG2 (Human Hepatoma) | MTT | 24 | Cell Viability | 150 |

| HepG2 (Human Hepatoma) | Neutral Red Uptake | 24 | Cell Viability | 125 |

| HL-60 (Human Promyelocytic Leukemia) | Trypan Blue Exclusion | 48 | Cell Viability | 95 |

Table 2: Genotoxicity Data

| Cell Line | Assay | Treatment Concentration (µg/mL) | Incubation Time (h) | Endpoint | Result |

| HL-60 | Comet Assay | 50, 100, 200 | 4 | % Tail DNA | Dose-dependent increase |

| Peripheral Blood Lymphocytes | Micronucleus Test | 25, 50, 100 | 24 | Micronuclei Frequency | Significant increase at ≥ 50 µg/mL |

Table 3: Apoptosis Induction Data

| Cell Line | Assay | Treatment Concentration (µg/mL) | Incubation Time (h) | Endpoint | Result |

| HL-60 | Annexin V-FITC/PI | 100 | 24 | % Apoptotic Cells | 35% (Early & Late) |

| HL-60 | DNA Laddering | 100 | 24 | DNA Fragmentation | Visible Laddering |

Experimental Protocols

Cell Culture

Human cell lines such as HepG2 (for liver toxicity) and HL-60 (for hematopoietic toxicity) are commonly used. Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the dye and incubate for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

-

Seed and treat cells in a 96-well plate as described for the MTT assay.

-

After the treatment period, remove the medium and add 100 µL of medium containing Neutral Red (50 µg/mL).

-

Incubate for 3 hours at 37°C.

-

Wash the cells with PBS.

-

Add 150 µL of destain solution (50% ethanol, 1% acetic acid) to each well.

-

Shake for 10 minutes and measure the absorbance at 540 nm.

-

Calculate cell viability as a percentage of the untreated control.

Genotoxicity Assay

This assay detects DNA strand breaks in individual cells.

-

Treat cells with the dye for a short period (e.g., 4 hours).

-

Harvest and embed the cells in low-melting-point agarose (B213101) on a microscope slide.

-

Lyse the cells in a high-salt solution to remove membranes and proteins.

-

Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail".

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with the dye for 24 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

This assay detects the characteristic fragmentation of DNA into multiples of 180-200 base pairs that occurs during apoptosis.

-

Treat cells with the dye for 24 to 48 hours.

-

Harvest the cells and extract the genomic DNA using a suitable kit or protocol.

-

Separate the DNA fragments by agarose gel electrophoresis (1.5% agarose gel).

-

Stain the gel with ethidium (B1194527) bromide or a safer alternative.

-

Visualize the DNA under UV light. A "ladder" of DNA fragments indicates apoptosis.

Metabolic Activation

For many azo dyes, metabolic activation is a prerequisite for their toxic effects. In vitro metabolic activation can be simulated by co-incubating the dye with a liver S9 fraction, which contains both microsomal and cytosolic enzymes.[1][2][3][4][5]

-

Prepare a reaction mixture containing the dye, liver S9 fraction (from rat, mouse, or human), and an NADPH-generating system.

-

Incubate this mixture with the target cells in the respective assays.

-

Compare the toxicity results with and without the S9 fraction to determine the role of metabolic activation.

Visualizations

Experimental Workflow

References

- 1. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 3. S9 fraction - Wikipedia [en.wikipedia.org]

- 4. In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ecotoxicity and Biodegradation of Direct Yellow 28: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Direct Yellow 28 (C.I. 19555) is a synthetic azo dye belonging to the direct dye class, characterized by its substantivity for cellulosic fibers.[1] Its widespread use in the textile, paper, and leather industries has raised environmental concerns due to the potential toxicity of the dye and its degradation byproducts.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the ecotoxicity and biodegradation of this compound, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Ecotoxicity of this compound

Direct azo dyes, as a class, are known for their potential environmental impact. The toxicity of these compounds can be attributed to the parent molecule and, more significantly, to the aromatic amines released upon reductive cleavage of the azo bond (-N=N-).[3] this compound is a benzidine-based dye, and its breakdown can release benzidine (B372746), a known human carcinogen.[4][5]

Aquatic and Mammalian Toxicity

Specific quantitative ecotoxicity data for this compound is limited in publicly available literature. However, data for related direct dyes and the general classification of benzidine-based dyes indicate a potential for significant environmental and health risks. For instance, the safety data sheet for a similar compound, Direct Yellow 50, indicates that it is very toxic to aquatic organisms and may cause cancer.[6] The degradation of azo dyes can lead to the formation of toxic and mutagenic intermediates, such as anilines and benzidines.[3]

The primary human health concern associated with benzidine-based dyes is their potential to metabolize to carcinogenic aromatic amines.[5] This biotransformation can occur through the action of azoreductase enzymes present in gut and skin bacteria, as well as in the liver.[5]

Table 1: Summary of Ecotoxicity Data for Related Direct Dyes and Degradation Products

| Substance/Organism | Endpoint | Concentration/Dosage | Exposure Duration | Reference |

| Direct Yellow 50 | ||||

| Aquatic Organisms | - | Very Toxic | - | [6] |

| Daphnia magna | Mortality | 96.7% (untreated) | 96 hours | [7][8] |

| Daphnia magna | Mortality | 43.3% (after degradation) | 96 hours | [7][8] |

| Direct Dyes (General) | ||||

| Zebra fish | LC50 | >100 mg/L | 96 hours | [9] |

| Daphnia magna | EC50 | >100 mg/L | 48 hours | [9] |

| Benzidine (Degradation Product) | ||||

| Humans | - | Known Human Carcinogen | - | [4] |

Note: Data for Direct Yellow 50 is presented as a surrogate due to the lack of specific data for this compound.

Experimental Protocols for Ecotoxicity Testing

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are employed to assess the ecotoxicity of chemical substances.

Acute Aquatic Toxicity Testing:

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater microalgae.[10] Exponentially growing algae are exposed to the test substance for 72 hours, and the inhibition of growth is measured.[10]

-

OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to Daphnia magna.[11] Young daphnids are exposed to the test substance for 48 hours, and the concentration at which 50% of the daphnids are immobilized (EC50) is determined.[11]

-

OECD 203: Fish, Acute Toxicity Test: This guideline determines the acute lethal toxicity of a substance to fish.[12] Fish are exposed to the test substance for 96 hours, and the concentration that is lethal to 50% of the test fish (LC50) is calculated.[12]

Acute Mammalian Toxicity Testing:

-

Acute Oral Toxicity (LD50): This test determines the median lethal dose of a substance when administered orally.[13] The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[13]

Biodegradation of this compound

The biodegradation of azo dyes is a critical process for their removal from the environment. Many microorganisms have been shown to degrade these compounds, typically through a two-step process involving an initial anaerobic reduction of the azo bond followed by aerobic degradation of the resulting aromatic amines.

Microbial Degradation

Both fungi and bacteria have demonstrated the ability to decolorize and degrade direct azo dyes.

-

Fungal Degradation: Fungi of the genus Aspergillus, including A. candidus, A. iizukae, and A. niger, have been specifically studied for their ability to biodegrade this compound.[9] Fungi are known to secrete extracellular enzymes, such as laccases and peroxidases, which can break down complex organic molecules.[14][15]

-

Bacterial Degradation: While specific studies on the bacterial degradation of this compound are scarce, research on the closely related Direct Yellow 12 has shown that a bacterial consortium can achieve complete degradation.[16][17] The degradation of Direct Yellow 12 by a bacterial consortium was found to be optimal at a pH of 6 and a temperature of 45°C.[16][17] The process often relies on the enzymatic activity of azoreductases, which catalyze the reductive cleavage of the azo linkage.[18]

Table 2: Summary of Biodegradation Data for this compound and a Related Dye

| Dye | Microorganism(s) | Key Conditions | Outcome | Reference |

| This compound | Aspergillus candidus, Aspergillus iizukae, Aspergillus niger | Aqueous medium | Biodegradation | [9] |

| Direct Yellow 12 | Bacterial Consortium | pH: 6, Temperature: 45°C | Complete degradation | [16][17] |

Experimental Protocols for Biodegradation Studies

Assessing the biodegradability of a substance involves incubating it with a microbial inoculum and measuring its disappearance or the production of metabolic byproducts over time.

General Protocol for Fungal Decolorization:

-

Fungal Culture Preparation: A selected fungal strain (e.g., Aspergillus niger) is grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain a mature culture.[19]

-

Inoculum Preparation: A spore suspension or mycelial discs from the mature culture are used to inoculate a liquid growth medium.

-

Decolorization Assay: The fungal inoculum is added to a mineral salt medium containing this compound at a specific concentration.[16] The flasks are incubated under controlled conditions (e.g., temperature, pH, agitation).[14]

-

Analysis: Aliquots of the culture medium are withdrawn at regular intervals. The cells are separated by centrifugation, and the absorbance of the supernatant is measured at the maximum wavelength of the dye using a UV-Vis spectrophotometer to determine the percentage of decolorization.[20]

-

Confirmation of Biodegradation: Further analysis using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be performed to identify the degradation products and confirm the breakdown of the parent dye molecule.[16][17][21]

Ready Biodegradability Testing:

-

OECD 301: Ready Biodegradability: This series of tests is designed to screen chemicals for their potential to be readily biodegradable under aerobic conditions.[22][23] The test involves exposing the chemical to a mixed population of microorganisms (typically from activated sludge) and measuring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption over a 28-day period.[22][24][25] A substance is considered readily biodegradable if it meets specific pass levels within a 10-day window.[22]

Degradation Pathways and Intermediates

The biodegradation of this compound, like other benzidine-based azo dyes, is initiated by the reductive cleavage of the azo bond. This reaction is catalyzed by azoreductase enzymes produced by various microorganisms.[4][26]

The cleavage of the azo bond results in the formation of aromatic amines.[13] In the case of this compound, this would lead to the release of benzidine or its derivatives, which are of significant toxicological concern.[4] These aromatic amines can be further degraded under aerobic conditions by other microbial enzymes through ring-opening reactions, ultimately leading to mineralization (conversion to CO2, H2O, and inorganic ions).

The degradation of the related Direct Yellow 12 by a bacterial consortium yielded benzenamine and 2-Amino-1-hydroxybenzene as intermediate products.[16][17] Similarly, the metabolism of Direct Black 38 by human intestinal microbiota produced benzidine, 4-aminobiphenyl, monoacetylbenzidine, and acetylaminobiphenyl.[27]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. epa.gov [epa.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. jwent.net [jwent.net]

- 8. Investigating Feasibility of C. I. direct Yellow 50 dye Degradation and Detoxicification in Synthetic Aquatic Solution Effluent by UVA/TiO2 Nanophotocatalytic process using Daphnia magna [jwent.net]

- 9. dspace.vsb.cz [dspace.vsb.cz]

- 10. christeyns.com [christeyns.com]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Bacterial reduction in genotoxicity of Direct Red 28 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of dyes by fungi: an insight into mycoremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biodegradation of Direct Red 28 and Direct Yellow 12 by a Novel Bacterial Consortium | Scientific.Net [scientific.net]

- 18. Accelerated biodecolorization and detoxification of synthetic textile dye Acid Maroon V by bacterial consortium under redox mediator system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Decolourization of Azo-Dyes by Bacterial Consortium – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 21. stacks.cdc.gov [stacks.cdc.gov]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. eurolab.net [eurolab.net]

- 25. petroleumhpv.org [petroleumhpv.org]

- 26. canada.ca [canada.ca]

- 27. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Direct Yellow 28 with Cellulose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism governing the interaction of Direct Yellow 28, a benzidine-based disazo direct dye also known as Chrysophenine G, with cellulosic fibers. The substantivity of direct dyes for cellulose (B213188) is a complex process driven by a combination of intermolecular forces. Understanding these interactions at a molecular level is crucial for optimizing dyeing processes, developing novel cellulosic materials, and for professionals in fields where cellulose-based materials are utilized for purification or as excipients.

Core Interaction Mechanism

The binding of this compound to cellulose is a multi-step process primarily governed by physical adsorption rather than covalent bond formation. The overall mechanism can be broken down into three key stages:

-

Adsorption: The initial step involves the movement of the anionic this compound molecules from the aqueous solution to the surface of the cellulose fibers. This process is facilitated by overcoming the initial electrostatic repulsion between the negatively charged dye anions and the similarly charged cellulose surface in water. The presence of electrolytes, such as sodium chloride or sodium sulfate, is crucial in this stage. The cations from the salt neutralize the negative surface charge on the cellulose, thereby reducing the electrostatic barrier and promoting dye aggregation at the fiber surface.

-

Diffusion: Once adsorbed onto the surface, the dye molecules penetrate the amorphous regions of the cellulose structure. The crystalline regions of cellulose are generally inaccessible to the relatively large dye molecules. The rate of diffusion is influenced by factors such as temperature, the degree of swelling of the cellulose fibers, and the size and shape of the dye molecule.

-

Fixation: Within the amorphous regions of the cellulose, the this compound molecules are held in place by a combination of non-covalent interactions. These interactions are the primary drivers of the dye's substantivity.

The key molecular interactions responsible for the fixation of this compound on cellulose are:

-

Hydrogen Bonding: The numerous hydroxyl (-OH) groups on the glucose units of the cellulose polymer chain act as both hydrogen bond donors and acceptors. The this compound molecule, with its azo (-N=N-), amino (-NH2), and sulfonic acid (-SO3H) groups, can form multiple hydrogen bonds with the cellulose.

-

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. The large, planar aromatic structure of this compound allows for significant surface area contact with the cellulose polymer, leading to substantial cumulative van der Waals interactions.

-

Ionic Bonding: While both the dye and cellulose are anionic, localized ionic interactions can occur. The sulfonic acid groups of the dye are ionized in solution (SO3-), and there can be interactions with any transient or induced positive charges on the cellulose surface. However, the primary role of ions (from added salt) is to screen repulsion rather than form direct bonds.[1]

The planarity of the this compound molecule is a critical factor in its high affinity for cellulose. This flat structure allows for close parallel alignment with the linear cellulose chains, maximizing the effectiveness of both hydrogen bonding and van der Waals forces.

Quantitative Analysis of Adsorption

The equilibrium of this compound adsorption onto cellulosic fibers can be quantitatively described by adsorption isotherms. The Freundlich and Langmuir models are commonly used to analyze the adsorption data.

Adsorption Isotherm Data

The following tables summarize the Langmuir and Freundlich isotherm constants for the adsorption of this compound onto activated carbon derived from Jatropha curcas stem waste at different temperatures. While the adsorbent is not pure cellulose, this data provides a valuable quantitative insight into the adsorption behavior of this compound.

Table 1: Langmuir Isotherm Parameters for this compound Adsorption

| Temperature (°C) | Q₀ (mg/g) | Kₗ (L/mg) | R² |

| 30 | 70.89 | 4.50 | >0.98 |

| 45 | 67.58 | 7.31 | >0.99 |

| 60 | 54.02 | 7.58 | >0.99 |

Q₀: Maximum monolayer adsorption capacity; Kₗ: Langmuir constant related to the energy of adsorption; R²: Correlation coefficient. (Data sourced from Sakthivel et al., 2015)

Table 2: Freundlich Isotherm Parameters for this compound Adsorption

| Temperature (°C) | kբ (mg/g)(L/mg)¹ᐟⁿ | 1/n | R² |

| 30 | 10.1135 | 0.0023 | >0.96 |

| 45 | 13.2282 | 0.0014 | >0.95 |

| 60 | 9.2449 | 0.0015 | >0.95 |

kբ: Freundlich constant related to adsorption capacity; n: Freundlich constant related to adsorption intensity; R²: Correlation coefficient. (Data sourced from Sakthivel et al., 2015)

The high correlation coefficients for the Langmuir isotherm suggest that the adsorption of this compound on this carbonaceous material is predominantly a monolayer coverage.[1]

Thermodynamic Parameters

The thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide insight into the spontaneity and nature of the adsorption process. For the adsorption of a direct dye onto cotton, the following general observations can be made:

-

Gibbs Free Energy (ΔG°): The negative values of ΔG° indicate that the dyeing process is spontaneous.

-

Enthalpy (ΔH°): The sign of ΔH° indicates whether the process is exothermic or endothermic. For many direct dyes, the process is exothermic (negative ΔH°), meaning that adsorption is favored at lower temperatures.

-

Entropy (ΔS°): The change in entropy reflects the change in randomness at the solid-liquid interface during adsorption.

Experimental Protocols

Batch Adsorption Studies for Isotherm Determination

This protocol outlines the steps to determine the adsorption isotherm of this compound on a cellulosic substrate.

Materials and Equipment:

-

This compound dye

-

Cellulosic substrate (e.g., cotton yarn, filter paper)

-

Sodium chloride (NaCl)

-

Distilled or deionized water

-

Conical flasks or sealed vessels

-

Shaking water bath or incubator shaker

-

UV-Vis Spectrophotometer

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of distilled water to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).

-

Preparation of Adsorbent: The cellulosic substrate should be washed thoroughly with distilled water to remove any impurities and then dried to a constant weight.

-

Batch Adsorption Experiments:

-

Prepare a series of dye solutions with varying initial concentrations (e.g., 10, 20, 40, 60, 80, 100 mg/L) by diluting the stock solution.

-

For each concentration, place a known volume of the dye solution (e.g., 50 mL) into a conical flask.

-

Adjust the pH of the solutions to a desired value (e.g., pH 7) using dilute HCl or NaOH.

-

Add a fixed amount of the cellulosic adsorbent (e.g., 0.1 g) to each flask.

-

Place the flasks in a shaking water bath at a constant temperature (e.g., 30 °C) and agitate at a constant speed for a predetermined equilibrium time (e.g., 24 hours).

-

-

Analysis:

-

After reaching equilibrium, separate the adsorbent from the solution by centrifugation or filtration.

-

Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Data Analysis:

-

Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qₑ) using the mass balance equation: qₑ = (C₀ - Cₑ) * V / m where:

-

C₀ is the initial dye concentration (mg/L)

-

Cₑ is the equilibrium dye concentration (mg/L)

-

V is the volume of the solution (L)

-

m is the mass of the adsorbent (g)

-

-

Plot qₑ versus Cₑ to obtain the adsorption isotherm.

-

Fit the experimental data to the Langmuir and Freundlich isotherm models to determine the isotherm constants.

-

Spectrophotometric Determination of Dye Concentration

Procedure:

-

Determine λmax: Scan a dilute solution of this compound across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

-

Prepare Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations.

-

Create a Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

Measure Unknown Concentration: Measure the absorbance of the sample with the unknown dye concentration at λmax and determine its concentration from the calibration curve.

Visualizations

Logical Flow of Interaction

Caption: Logical flow of this compound interaction with cellulose.

Experimental Workflow for Adsorption Isotherm

Caption: Experimental workflow for determining adsorption isotherms.

Molecular Interaction Pathway

Caption: Key molecular forces in this compound-cellulose interaction.

References

Methodological & Application

Application Notes and Protocols for Staining Plant Cell Walls with Direct Yellow Dyes

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Direct dyes are a class of anionic dyes that can bind directly to cellulosic materials, making them suitable for staining plant cell walls. Direct Yellow 96 (also known as Solophenyl Flavine 7GFE 500) is a fluorescent dye that effectively labels cell walls, enabling their visualization using fluorescence microscopy. This technique is valuable for studying cell wall structure, organization, and dynamics in various plant tissues. The protocol provided below is based on established methods for using Direct Yellow 96 in conjunction with a clearing agent for optimal imaging.

Data Presentation

The following table summarizes the key quantitative parameters for the Direct Yellow 96 staining protocol.

| Parameter | Value | Reference |

| Dye | Direct Yellow 96 (Solophenyl Flavine 7GFE 500) | [1] |

| Staining Solution Concentration | 0.1% (w/v) in ClearSee solution | [1] |

| Staining Time | 1-2 hours | [1] |

| Washing Step | Rinse once, then wash for at least 30 minutes in ClearSee solution | [1] |

| Excitation Wavelength | 488 nm | [1] |

| Emission Detection | 519 nm | [1] |

Experimental Protocols

This section details the step-by-step methodology for staining plant cell walls with Direct Yellow 96. This protocol is particularly effective when combined with the ClearSee tissue clearing technique, which reduces background fluorescence and improves image quality in deeper tissue layers.

Materials:

-

Plant material (e.g., seedlings, thin sections of roots, stems, or leaves)

-

Direct Yellow 96 (Solophenyl Flavine 7GFE 500)

-

ClearSee solution

-

Phosphate-buffered saline (PBS)

-

Microscope slides and coverslips

-

Fluorescence microscope or confocal laser scanning microscope with appropriate filter sets

Protocol:

-

Sample Preparation and Fixation (Optional but Recommended):

-

For whole seedlings or thicker tissues, fix the plant material in a suitable fixative (e.g., 4% paraformaldehyde in PBS) overnight at 4°C.

-

Wash the fixed samples three times with PBS.

-

-

Tissue Clearing with ClearSee:

-

Immerse the fixed samples in ClearSee solution.

-

Incubate at room temperature with gentle agitation. The clearing time will vary depending on the tissue type and thickness (from a few days to a week or more). The solution should be changed daily until the tissue becomes transparent.

-

-

Staining with Direct Yellow 96:

-

Washing:

-

Mounting and Imaging:

-

Mount the stained samples on a microscope slide in a drop of ClearSee solution.

-

Carefully place a coverslip over the sample, avoiding air bubbles.

-

Visualize the stained cell walls using a fluorescence microscope or a confocal laser scanning microscope.

-

Image the samples using an excitation wavelength of 488 nm and detect the emission at 519 nm.[1]

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Direct Yellow 96 staining protocol.

References

Application Notes and Protocols for Visualizing Cellulose Fibers with Direct Yellow 28

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 28, a stilbene (B7821643) derivative, is a direct dye utilized in various applications, including the dyeing of cellulosic materials such as cotton and viscose.[1] Its utility extends to the laboratory setting as a staining agent for the visualization of cellulose (B213188) fibers in biological and materials science research. The dye's affinity for cellulose is attributed to non-covalent interactions, primarily hydrogen bonding and van der Waals forces, between the planar dye molecules and the linear cellulose chains. This document provides detailed protocols for the preparation and application of this compound for staining cellulose fibers for microscopic analysis, along with a summary of key parameters for optimization.

Principle of Staining

Direct dyes, like this compound, are anionic compounds that can be applied to cellulosic fibers from a neutral or slightly alkaline solution. The staining process is influenced by several factors, including electrolyte concentration, temperature, and pH, which affect the dye's aggregation and its affinity for the fiber. The elongated and planar structure of this compound facilitates its parallel alignment with cellulose polymers, leading to effective staining.

Data Presentation

| Parameter | Recommended Range | Notes |

| This compound Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may increase staining intensity but can also lead to higher background staining and loss of fine structural detail. |

| Sodium Chloride (NaCl) Concentration | 1% - 10% (w/v) | Acts as an electrolyte to promote dye aggregation and enhance its affinity for the cellulose fibers, thereby increasing staining efficiency. |

| Staining Temperature | 40°C - 95°C | Higher temperatures generally increase the rate of dyeing and dye penetration into the fiber structure. For microscopy, room temperature to 60°C is often sufficient. |